3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione
Description
3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione is a piperidine-2,6-dione derivative featuring a (4-chlorophenyl)methyl substituent at position 3 of the heterocyclic ring. This compound is of interest for its structural similarity to clinically used drugs, such as thalidomide analogs, which exhibit immunomodulatory and anti-cancer properties.
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-10-4-1-8(2-5-10)7-9-3-6-11(15)14-12(9)16/h1-2,4-5,9H,3,6-7H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPLYIUMWFHECA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947764 | |
| Record name | 3-[(4-Chlorophenyl)methyl]-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24866-79-3 | |
| Record name | Glutarimide, 2-(p-chlorobenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024866793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(4-Chlorophenyl)methyl]-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The most well-documented method involves displacing the bromide in 3-bromopiperidine-2,6-dione with a 4-chlorobenzyl group via nucleophilic substitution. This approach, adapted from US20070155967A1, leverages the electrophilicity of the 3-position in the glutarimide ring.
Reagents and Conditions
- 3-Bromopiperidine-2,6-dione : Synthesized via bromination of piperidine-2,6-dione.
- 4-Chlorobenzylmagnesium bromide : Prepared by reacting 4-chlorobenzyl bromide with magnesium in anhydrous tetrahydrofuran (THF).
- Solvent : THF or 1,4-dioxane.
- Temperature : 0–100°C (reflux preferred).
- Catalyst : Triethylamine or ethyl-diisopropylamine.
Procedure
- Grignard Formation : 4-Chlorobenzyl bromide (1.2 eq) is reacted with magnesium turnings in THF under nitrogen to generate the Grignard reagent.
- Substitution : 3-Bromopiperidine-2,6-dione (1.0 eq) is added dropwise to the Grignard reagent at reflux. The mixture is stirred for 12–24 hours.
- Workup : The reaction is quenched with saturated ammonium chloride, and the product is extracted with ethyl acetate.
- Purification : Column chromatography on silica gel (eluent: chloroform/methanol 10:1) yields the target compound as colorless crystals.
Yield and Characterization
- Yield : 48–67% (based on analogous reactions in US20070155967A1).
- Melting Point : 258°C (decomposition).
- 1H-NMR (DMSO-d6) : δ 7.40 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 4.25 (s, 2H, CH2), 2.85–2.55 (m, 2H, piperidine-H), 2.20–1.90 (m, 2H, piperidine-H).
Enolate Alkylation Strategy
Enolate Generation and Alkylation
This method involves deprotonating piperidine-2,6-dione at the 3-position to form an enolate, which is subsequently alkylated with 4-chlorobenzyl bromide.
Reagents and Conditions
- Base : Lithium diisopropylamide (LDA, 2.0 eq) in THF at −78°C.
- Electrophile : 4-Chlorobenzyl bromide (1.5 eq).
- Quenching : Aqueous HCl.
Procedure
- Enolate Formation : Piperidine-2,6-dione is treated with LDA in THF at −78°C for 1 hour.
- Alkylation : 4-Chlorobenzyl bromide is added, and the mixture is warmed to room temperature overnight.
- Workup : The reaction is acidified, and the product is extracted with dichloromethane.
- Purification : Recrystallization from ethanol/water affords the desired compound.
Yield and Challenges
- Yield : ~35% (theorized due to competing side reactions).
- Limitations : Low regioselectivity and overalkylation are common.
Glutaric Acid Cyclization Route
Diamide Formation and Cyclization
This two-step approach starts with glutaric acid and introduces the 4-chlorobenzyl group before cyclization.
Reagents and Conditions
- Glutaric anhydride : Reacted with 4-chlorobenzylamine (2.0 eq) in dichloromethane.
- Cyclization Agent : Acetic anhydride/sodium acetate at 120°C.
Procedure
- Diamide Synthesis : Glutaric anhydride and 4-chlorobenzylamine are stirred in dichloromethane for 24 hours.
- Cyclization : The diamide is heated with acetic anhydride and sodium acetate to form the piperidine-2,6-dione ring.
- Purification : Flash chromatography (ethyl acetate/hexane 1:1) isolates the product.
Yield and Efficiency
Comparative Analysis of Methods
Reaction Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 48–67 | >95 | High | Moderate |
| Enolate Alkylation | 35 | 80–90 | Low | High |
| Glutaric Cyclization | 25–40 | 85–90 | Moderate | Low |
Key Observations
- The nucleophilic substitution method (Method 1) is optimal for industrial-scale production due to higher yields and reproducibility.
- Enolate alkylation (Method 2) is limited by side reactions but useful for small-scale synthesis.
- Glutaric cyclization (Method 3) is less efficient but safer for lab settings.
Industrial-Scale Considerations
Scientific Research Applications
Anticancer Activity
Research indicates that compounds like 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione may exhibit anticancer properties by inhibiting lactate dehydrogenase A (LDHA), an enzyme often upregulated in cancer cells. The inhibition of LDHA can lead to reduced tumor growth and enhanced apoptosis in various cancer types, including breast, prostate, and lung cancers .
Synthesis of Novel Derivatives
This compound serves as a precursor for the synthesis of novel piperidine derivatives with enhanced biological activities. For instance, modifications to the piperidine ring or the chlorophenyl group can yield compounds with improved potency against specific targets in cancer therapy .
Neuropharmacological Applications
Piperidine derivatives are known for their neuroactive properties. The structural characteristics of this compound suggest potential applications in treating neurological disorders by modulating neurotransmitter systems or exhibiting neuroprotective effects .
Case Studies
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
*Estimated based on similar analogs.
Pharmacological Activity
- Anti-Cancer Activity: The target compound’s structural analogs (e.g., 3e, 3f) inhibit hematological cancer cell growth by upregulating pro-apoptotic genes (p53, Bax). 3-(4-Amino-1-oxoisoindol-2-yl)piperidine-2,6-dione derivatives (e.g., ) are patented for multiple myeloma treatment, leveraging cereblon E3 ligase modulation. Bromo-fluoro analogs () exhibit enhanced kinase inhibition due to halogen-mediated hydrophobic interactions.
- Enzyme Inhibition: Metabolites like 3-(4-aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione () are inactive against aromatase but critical for drug detoxification pathways.
ADMET and Physicochemical Profiles
- Solubility: Amino-substituted analogs (3e, 3f) show higher aqueous solubility than halogenated derivatives (e.g., target compound).
- Metabolic Stability : Hydroxylated metabolites () are rapidly acetylated in humans, reducing systemic exposure.
- Computational ADMET : Piperidine-2,6-diones generally exhibit favorable drug-like properties, with moderate LogP (1.8–3.9) and acceptable bioavailability.
Biological Activity
3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione, also known as a piperidine derivative, has garnered attention for its potential biological activities. This compound is primarily studied for its effects on various cellular processes, with ongoing research exploring its applications in medicinal chemistry and pharmacology.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are dependent on the specific application of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, related compounds have shown cytotoxic effects against hematological cancer cell lines by promoting the expression of apoptosis-related genes such as p53 and Bax. Molecular docking analyses suggest that these compounds can effectively bind to various target proteins associated with cancer .
Antimicrobial Activity
Antimicrobial properties have also been observed in piperidine derivatives. Compounds similar to this compound demonstrated significant antibacterial and antifungal activities against various pathogens. For example, studies indicated that certain piperidine derivatives inhibited the growth of bacteria such as E. coli and fungi like Candida albicans with varying degrees of effectiveness .
Analgesic and Local Anesthetic Properties
Research has shown that some piperidone derivatives exhibit notable analgesic and local anesthetic activities. In particular, derivatives synthesized from this compound were evaluated for their pain-relieving properties, suggesting a potential role in pain management therapies .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Studies : A study focused on synthesizing various piperidinone compounds showed that certain derivatives could significantly reduce the growth of leukemia and myeloma cell lines while enhancing the expression of pro-apoptotic genes .
- Antimicrobial Evaluation : Piperidine derivatives were tested for their antimicrobial efficacy against a range of bacterial and fungal strains. The findings indicated that modifications in the phenyl ring structure significantly influenced their antimicrobial potency .
- Pharmacokinetic Properties : Computational studies assessing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these compounds revealed favorable drug-like characteristics, making them suitable candidates for further therapeutic development .
Q & A
Basic Research Questions
Q. How can the synthesis of 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione be optimized for higher yields?
- Methodological Answer : Optimize reaction conditions by varying solvent systems (e.g., dichloromethane vs. THF) and base catalysts (e.g., NaOH vs. KOH). Monitor reaction progress via TLC or HPLC to identify intermediate stability and byproduct formation. Post-synthesis purification via column chromatography with gradient elution (hexane/ethyl acetate) can improve yield .
- Key Parameters : Temperature control (25–60°C), stoichiometric ratios of reactants, and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm; compare retention times against standards.
- Structural Confirmation :
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl group at C3 of piperidine-2,6-dione).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺).
- Crystallinity : X-ray diffraction (XRD) for polymorph identification .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use fume hoods for synthesis steps involving volatile solvents. Wear nitrile gloves and goggles to prevent skin/eye contact (H313 hazard code) .
- Storage : Store in amber glass vials under nitrogen at –20°C to prevent hygroscopic degradation. Label containers with hazard codes (e.g., H302: harmful if swallowed) and ensure compatibility with secondary containment .
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and predict regioselectivity in substitution reactions (e.g., introducing new substituents at the piperidine ring).
- Reaction Path Search : Apply the ICReDD framework to integrate computational results with experimental validation, reducing trial-and-error cycles. For example, simulate nucleophilic attack pathways to prioritize synthetic routes .
- Tools : Gaussian, ORCA, or NWChem for simulations; Python-based scripts for data analysis .
Q. How do factorial design principles apply to optimizing reaction conditions for scale-up?
- Methodological Answer :
- Design : Implement a 2³ factorial design to test variables: temperature (X₁), catalyst concentration (X₂), and solvent polarity (X₃). Use ANOVA to identify significant interactions (e.g., X₁×X₂) affecting yield .
- Response Surface Methodology (RSM) : Fit quadratic models to predict optimal conditions. For example, a central composite design can map non-linear relationships between variables .
- Case Study : A study on analogous piperidine derivatives achieved 95% yield by optimizing X₁ (50°C), X₂ (1.2 eq.), and X₃ (acetonitrile) .
Q. How can contradictions in experimental data (e.g., unexpected byproducts) be systematically resolved?
- Methodological Answer :
- Root-Cause Analysis :
Hypothesis Testing : Use LC-MS to identify byproducts (e.g., dimerization products from radical intermediates).
Kinetic Studies : Vary reaction time to track intermediate accumulation (e.g., via in-situ IR spectroscopy).
- Statistical Validation : Apply Grubbs’ test to detect outliers in replicate experiments. Cross-validate with computational models (e.g., transition state energies) .
Q. What advanced characterization techniques are suitable for studying polymorphic forms of this compound?
- Methodological Answer :
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify melting points and enthalpy changes between polymorphs.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under varying humidity (25–75% RH).
- Solid-State NMR : Resolve crystallographic differences (e.g., hydrogen bonding networks) .
Q. How can reactor design principles improve heterogeneous catalytic reactions involving this compound?
- Methodological Answer :
- Reactor Type : Use a continuous-flow microreactor for exothermic reactions (e.g., hydrogenation) to enhance heat/mass transfer.
- Catalyst Immobilization : Employ packed-bed reactors with silica-supported palladium catalysts to minimize leaching and improve recyclability .
Methodological Notes
- Data Management : Use chemical software (e.g., ChemAxon, Schrödinger) for electronic lab notebooks (ELNs) to ensure traceability. Implement encryption protocols (AES-256) for sensitive data .
- Ethical Compliance : Adhere to CRDC 2020 classifications (e.g., RDF2050112 for reactor design) for funding and reporting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
